![molecular formula C24H24N4O2 B2682408 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide CAS No. 946322-93-6](/img/structure/B2682408.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A high-pressure amination reaction is also involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Applications De Recherche Scientifique
Anticancer Research
Anticancer potential is a significant area of research for compounds within the imidazo[1,2-a]pyridine family. Novel selenylated imidazo[1,2-a]pyridines, for instance, have shown promising activity against breast cancer cells. These compounds have demonstrated high cytotoxicity towards MCF-7 cells, induced cell death by apoptosis, and caused DNA cleavage in cells, establishing them as potential anticancer agents (Almeida et al., 2018).
Neurological Disorder Treatment
The development of compounds targeting specific receptors in the brain is another area of interest. For example, selective dopamine D4 receptor ligands have been synthesized, showing potential in inducing penile erection, which could serve as a novel treatment pathway for erectile dysfunction. This research highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating neurological disorders and enhancing sexual health (Enguehard-Gueiffier et al., 2006).
Antitubercular Activity
Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives have been synthesized and evaluated for their antitubercular activity. Several compounds within this class have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, showcasing their potential as novel antitubercular agents. This finding opens up new avenues for the treatment of tuberculosis, a global health challenge (Ramprasad et al., 2015).
Phosphodiesterase Inhibition
Research into pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors has led to the discovery of highly potent and selective compounds. These inhibitors have shown excellent pharmacokinetics and significant potential in treating neuropsychiatric disorders, such as schizophrenia. The development of these inhibitors underscores the therapeutic potential of pyridazinone derivatives in managing mental health conditions (Kunitomo et al., 2014).
Melatonin Receptor Ligands
The design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands represent another critical area of research. These compounds have been evaluated for their binding affinities to melatonin receptors, indicating their potential use in treating sleep disorders and other health issues related to melatonin receptor dysregulation (El Kazzouli et al., 2011).
Propriétés
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-19(17-8-6-5-7-9-17)24(29)26-20-14-18(11-10-16(20)2)21-15-28-22(25-21)12-13-23(27-28)30-3/h5-15,19H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMAEGCGOINFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)
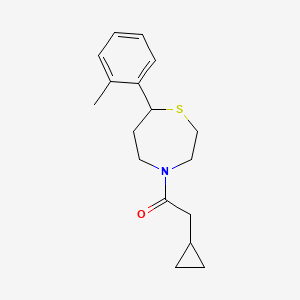
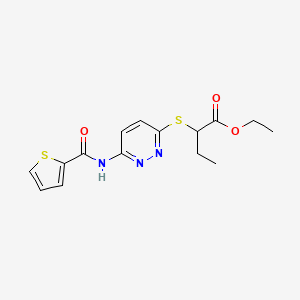
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)


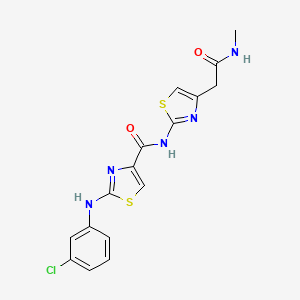
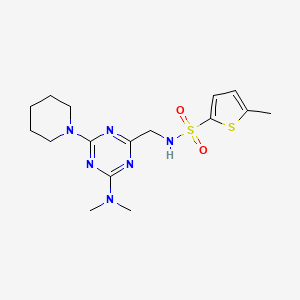
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)
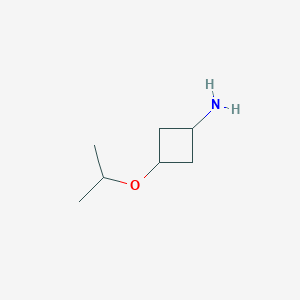
![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)
